molecular formula C10H17NO6 B1436635 Boc-alpha-methyl-D-aspartic acid CAS No. 1217826-44-2

Boc-alpha-methyl-D-aspartic acid

Cat. No. B1436635
M. Wt: 247.24 g/mol
InChI Key: WMDCRWFYQLYYCO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-alpha-methyl-D-aspartic acid is a chemical compound with the molecular formula C10H17NO6 and a molecular weight of 247.25 . It is used for proteomics research .


Synthesis Analysis

The synthesis of Boc-alpha-methyl-D-aspartic acid involves the use of di-tert-butyl dicarbonate under basic conditions . A mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride has been reported . This method was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .


Molecular Structure Analysis

The Boc-alpha-methyl-D-aspartic acid molecule contains a total of 33 bonds. There are 16 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

Boc-alpha-methyl-D-aspartic acid is suitable for Boc solid-phase peptide synthesis . The N-Boc group can be removed by mild acidolysis .

Safety And Hazards

Boc-alpha-methyl-D-aspartic acid is intended for research use only and not for diagnostic or therapeutic use . It is recommended to ensure adequate ventilation, wear personal protective equipment, avoid contact with skin, eyes, or clothing, and avoid dust formation .

properties

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDCRWFYQLYYCO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-alpha-methyl-D-aspartic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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